

Taniborbactam's Efficacy Against Metallo- β -Lactamases: A Comparative Analysis

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Compound of Interest

Compound Name: *Taniborbactam hydrochloride*

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A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activity of taniborbactam against clinically significant metallo- β -lactamases (MBLs), with a comparative look at other MBL inhibitors.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of β -lactamase enzymes, poses a significant threat to global health. Among these, metallo- β -lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against nearly all β -lactam antibiotics, including carbapenems. Furthermore, clinically available β -lactamase inhibitors such as avibactam and vaborbactam are ineffective against these zinc-dependent enzymes.[1][2][3] This guide provides a comprehensive overview of the in vitro activity of taniborbactam (formerly VNRX-5133), a novel bicyclic boronate β -lactamase inhibitor, against a range of MBLs. Its performance is compared with other investigational and established inhibitors, supported by biochemical and microbiological data.

Biochemical Performance: Head-to-Head Inhibitory Activity

Taniborbactam has demonstrated potent direct inhibitory activity against a wide array of Ambler Class A, C, and D serine- β -lactamases, and importantly, against Class B MBLs.[4] Its mechanism against MBLs involves a competitive inhibition model. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values of taniborbactam and comparator agents against key MBLs.

Table 1: Biochemical Inhibitory Activity (IC50) of Taniborbactam and Comparators against Metallo- β -Lactamases

| Metallo- β -Lactamase | Taniborbactam (VNRX-5133) IC50 (μ M) | Xeruborbactam (QPX7728) IC50 (nM) | Avibactam Ki (μ M) | Vaborbactam Ki (μ M) |
|-----------------------------|---|-----------------------------------|-------------------------|---------------------------|
| NDM-1 | 0.1[1] | 55[5] | >30[1] | No Inhibition[3] |
| NDM-9 | 53[1] | - | - | - |
| NDM-30 | Resistant[1] | - | - | - |
| VIM-1 | - | 14[5] | - | - |
| VIM-2 | Ki of 0.02[1] | - | >30[1] | - |
| VIM-83 | Less inhibited than VIM-2 like enzymes[1] | - | - | - |
| IMP-1 | Weakly active[6] | 610[5] | - | - |
| SPM-1 | Active[1] | Not inhibited[7] | - | - |
| GIM-1 | Active[1] | Inhibited[7] | - | - |
| DIM-1 | Active[1] | - | - | - |
| SIM-1 | Not Active[1] | - | - | - |

Note: Data is compiled from multiple sources. Direct comparison of absolute values should be done with caution due to potential variations in experimental conditions.

Microbiological Activity: Restoring Cefepime's Potency

In combination with the fourth-generation cephalosporin cefepime, taniborbactam has been shown to restore its activity against MBL-producing Enterobacterales and *Pseudomonas aeruginosa*. The following tables present the Minimum Inhibitory Concentration (MIC) values for

cefepime-taniborbactam and comparator combinations against clinical isolates harboring various MBLs.

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing Enterobacterales

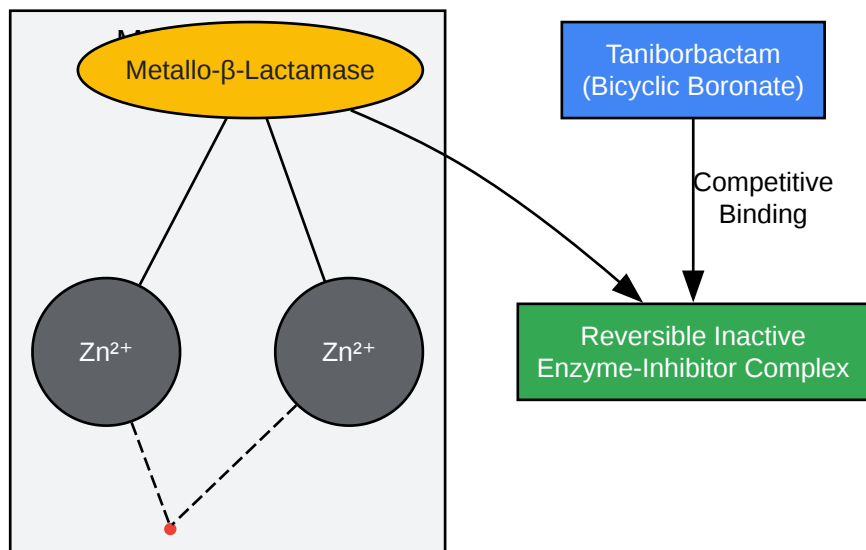
| Organism/Enzyme | Cefepime-Taniborbactam MIC90 (mg/L) | Meropenem-Xeruborbactam MIC90 (mg/L) | Ceftazidime-Avibactam Susceptibility (%) | Meropenem-Vaborbactam Susceptibility (%) |
|-------------------------|-------------------------------------|--------------------------------------|--|--|
| All Enterobacterales | 0.25[8][9] | - | - | - |
| NDM-positive | >16 (76% susceptible)[8][10] | 1[11][12] | 11.6[13] | 64.5[13] |
| VIM-positive | 8 (100% susceptible)[14] | 1[11][12] | - | - |
| MBL-producers (general) | ≤8/4 (93.5% susceptible)[13] | 1[11][12] | 12.9[13] | 64.5[13] |

Table 3: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing *P. aeruginosa*

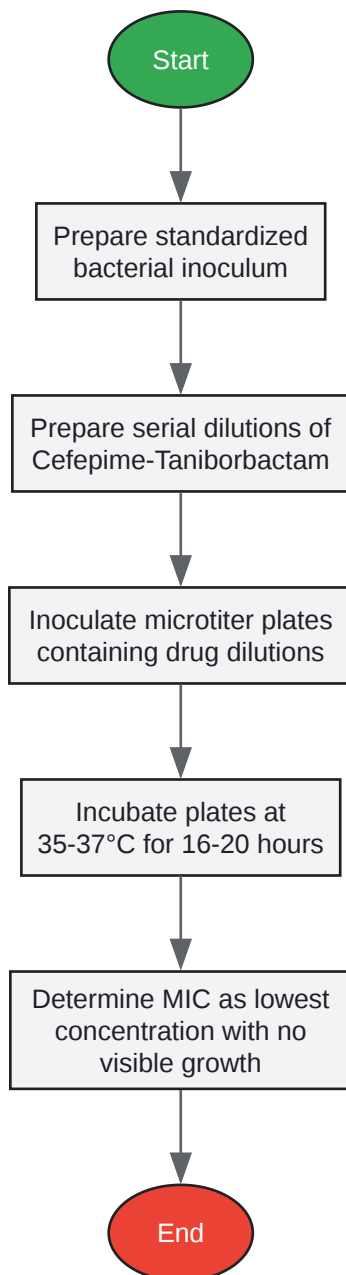
| Organism/Enzyme | Cefepime-Taniborbactam MIC90 (mg/L) | Meropenem-Xeruborbactam MIC90 (mg/L) | Ceftazidime-Avibactam Susceptibility (%) |
|--------------------------|-------------------------------------|--------------------------------------|--|
| All <i>P. aeruginosa</i> | 8[8][9] | 2-8 | - |
| VIM-positive | 32 (87.4% susceptible)[10][14] | - | 16.0[13] |
| MBL-producers (general) | ≤8/4 (65.1% susceptible)[13] | - | 16.0[13] |

Visualizing the Mechanism and Workflow

To better understand the interaction of taniborbactam with MBLs and the experimental process for its evaluation, the following diagrams are provided.

Mechanism of Metallo- β -Lactamase Inhibition by Taniborbactam

Experimental Workflow for MIC Determination

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